molecular formula C12H10N2O5S B8541842 3-[(4-Nitrophenyl)sulfonyl]aminophenol

3-[(4-Nitrophenyl)sulfonyl]aminophenol

Cat. No. B8541842
M. Wt: 294.29 g/mol
InChI Key: LJRDKQDYQKQXNC-UHFFFAOYSA-N
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Patent
US04222948

Procedure details

A mixture of 3-aminophenol (33 g, 0.3 mole) and p-nitrobenzenesulfonyl chloride (66 g, 0.3 mole) in pyridine (350 ml) was heated at 80° on a steam bath for 4 hours. The reaction mixture was poured on ice and acidified with acetic acid. The precipitated product was filtered and recrystallized from isopropanol and gave 50 g (49%) of product which was used in Part B.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[N+:9]([C:12]1[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1)([O-:11])=[O:10].C(O)(=O)C>N1C=CC=CC=1>[N+:9]([C:12]1[CH:13]=[CH:14][C:15]([S:18]([NH:1][C:2]2[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=2)(=[O:20])=[O:19])=[CH:16][CH:17]=1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
66 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
350 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 80° on a steam bath for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured on ice
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.